Cas no 1980049-41-9 (Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate)

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl2,6-difluoro-4-(trifluoromethyl)benzoate
- Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate
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- MDL: MFCD28897189
- インチ: 1S/C9H5F5O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3
- InChIKey: KOTXJVUCMSTGHQ-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=C(F)C=C(C(F)(F)F)C=C1F
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB532036-250 mg |
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate; . |
1980049-41-9 | 250MG |
€262.50 | 2022-07-29 | ||
A2B Chem LLC | AY01577-250mg |
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate |
1980049-41-9 | 250mg |
$258.00 | 2024-04-20 | ||
Apollo Scientific | PC52035-1g |
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate |
1980049-41-9 | 1g |
£300.00 | 2025-02-21 | ||
abcr | AB532036-1 g |
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate; . |
1980049-41-9 | 1g |
€574.00 | 2022-07-29 | ||
abcr | AB532036-1g |
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate; . |
1980049-41-9 | 1g |
€574.00 | 2024-08-02 | ||
A2B Chem LLC | AY01577-1g |
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate |
1980049-41-9 | 1g |
$569.00 | 2024-04-20 | ||
Apollo Scientific | PC52035-250mg |
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate |
1980049-41-9 | 250mg |
£102.00 | 2025-02-21 | ||
abcr | AB532036-250mg |
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate; . |
1980049-41-9 | 250mg |
€262.50 | 2024-08-02 | ||
Ambeed | A713433-1g |
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate |
1980049-41-9 | 97% | 1g |
$367.0 | 2024-07-28 |
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoateに関する追加情報
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS No. 1980049-41-9): A Versatile Fluorinated Building Block for Modern Chemistry
Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS No. 1980049-41-9) represents an important fluorinated aromatic compound that has gained significant attention in pharmaceutical and materials science research. This difluorinated trifluoromethyl benzoate derivative serves as a valuable building block for the synthesis of more complex molecules, particularly in drug discovery and specialty chemical applications.
The unique structural features of methyl 2,6-difluoro-4-(trifluoromethyl)benzoate make it particularly interesting for researchers working on fluorine-containing compounds. The presence of both fluorine atoms and a trifluoromethyl group on the aromatic ring creates distinctive electronic properties that influence reactivity and molecular interactions. This has led to growing interest in questions like "how to synthesize methyl 2,6-difluoro-4-(trifluoromethyl)benzoate" and "applications of fluorinated benzoate esters" in scientific literature.
From a synthetic chemistry perspective, CAS 1980049-41-9 offers several advantages. The ester functionality provides a convenient handle for further transformations, while the fluorine substituents direct subsequent reactions through their strong electronic effects. Recent publications have explored its use in creating novel agrochemicals, pharmaceutical intermediates, and advanced materials with specific performance characteristics.
The market for fluorinated building blocks like methyl 2,6-difluoro-4-(trifluoromethyl)benzoate has shown steady growth, driven by increasing demand in life sciences and specialty chemicals. Researchers frequently search for information on "where to buy methyl 2,6-difluoro-4-(trifluoromethyl)benzoate" and "suppliers of CAS 1980049-41-9," reflecting the compound's commercial importance. The global shift toward more sophisticated chemical solutions in medicine and technology continues to create opportunities for such specialized intermediates.
In pharmaceutical applications, the 2,6-difluoro-4-(trifluoromethyl)benzoate moiety has shown promise in the development of bioactive molecules. The fluorine atoms can enhance metabolic stability and membrane permeability, while the trifluoromethyl group often improves binding affinity to biological targets. These properties make methyl 2,6-difluoro-4-(trifluoromethyl)benzoate particularly valuable in medicinal chemistry programs targeting challenging disease areas.
Material scientists have also explored applications of CAS 1980049-41-9 in creating advanced polymers and liquid crystals. The compound's ability to influence intermolecular interactions and phase behavior makes it interesting for developing materials with tailored optical and electronic properties. Recent studies have investigated its potential in organic electronics and specialty coatings, where fluorinated components often provide superior performance.
From a safety and handling perspective, methyl 2,6-difluoro-4-(trifluoromethyl)benzoate requires standard laboratory precautions appropriate for organic compounds. Researchers commonly search for "safety data sheet for methyl 2,6-difluoro-4-(trifluoromethyl)benzoate" and "storage conditions for CAS 1980049-41-9," emphasizing the importance of proper material handling in research and industrial settings.
The synthesis of methyl 2,6-difluoro-4-(trifluoromethyl)benzoate typically involves fluorination and esterification steps starting from appropriate benzoic acid derivatives. Process chemists continue to optimize routes to this compound, with recent developments focusing on more efficient and sustainable methods. These advancements address growing industry interest in "green chemistry approaches to fluorinated compounds" and "cost-effective synthesis of CAS 1980049-41-9."
Analytical characterization of 2,6-difluoro-4-(trifluoromethyl)benzoate derivatives presents some unique challenges due to the presence of multiple fluorine atoms. Modern techniques including 19F NMR spectroscopy and high-resolution mass spectrometry have proven particularly valuable for quality control and structural verification of this compound and its derivatives.
Looking forward, methyl 2,6-difluoro-4-(trifluoromethyl)benzoate is well-positioned to maintain its relevance in chemical research and development. The continued expansion of fluorochemistry applications across multiple industries suggests sustained demand for this and related fluorinated aromatic building blocks. Its combination of synthetic versatility and performance-enhancing properties ensures ongoing interest from both academic and industrial researchers.
For researchers working with CAS 1980049-41-9, recent literature highlights several emerging applications. These include its use in developing PET imaging agents, catalysts for asymmetric synthesis, and functional materials with specific surface properties. The compound's ability to serve as a precursor for various fluorinated heterocycles further expands its utility in diverse chemical contexts.
As the chemical industry continues to evolve, compounds like methyl 2,6-difluoro-4-(trifluoromethyl)benzoate demonstrate how targeted molecular design can address complex challenges in multiple sectors. Its story reflects broader trends in chemical innovation, where carefully engineered building blocks enable breakthroughs across pharmaceuticals, materials science, and beyond.
1980049-41-9 (Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate) 関連製品
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